Cas no 27607-77-8 (Trimethylsilyl trifluoromethanesulfonate)

Trimethylsilyl trifluoromethanesulfonate is a versatile and highly reactive silylation reagent, offering high efficiency in catalyzing various organic transformations, including nucleophilic substitution reactions. Its strong acidity enables effective activation of silicon nucleophiles, facilitating the introduction of trimethylsilyl groups into substrates with high regio- and stereoselectivity.
Trimethylsilyl trifluoromethanesulfonate structure
27607-77-8 structure
Product Name:Trimethylsilyl trifluoromethanesulfonate
CAS No:27607-77-8
MF:C4H9F3O3SSi
MW:222.2582
MDL:MFCD00000406
CID:53190
PubChem ID:24889548
Update Time:2025-12-23

Trimethylsilyl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Trimethylsllytrifluoromethanesulphonate
    • SILANE TMS-TRIFLATE
    • TMSOTF
    • TMS TRIFLATE
    • TRIMETHYLSILYL TRIFLATE
    • TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE
    • TRIMETHYLSILYL TRIFLUOROMETHANESULPHONATE
    • TRIMETHYLSILYL TRIFLUOROMETHYLSULFONATE
    • TRIMETHYLSILYL TRIFLUOROMETHYLSULPHONATE
    • Trimethylsilyl Trifluoromethanesulfonate [Trimethylsilylating Agent]
    • TRIFLUOROMETHANESULFONIC ACID TRIMETHYLSILYL ESTER
    • Trimethylsilyl Trifl
    • trimethylsilyl trifluoromethanesulfonate, TMSOTF
    • [(Trifluoromethane-sulfonyl)oxy]trimethylsilane
    • trifluoromethanesulphonic acid trimethylsilyl ester
    • Trimethylsilyl Trifluoro
    • trimethylsilyl trifluoromethane-sulphonate
    • Methanesulfonic acid, trifluoro-, trimethylsilyl ester
    • trimethylsilyltrifluoromethanesulfonate
    • TMS-OTf
    • Z84V0CBH9J
    • Trimethylsilyltrifluoromethylsulfonate
    • Trimethylsilyl trifluromethanesulf
    • CT3795
    • Trimethylsilyl Trifluoromethanesulfonate [Trimethylsilylating Agent],>98.0%(T)
    • Trimethylsilyl trifluoromethanesulfonate, purum, >=98.0% (T)
    • EN300-37509
    • Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester
    • DB-009881
    • trimethylsilyltriflat
    • trimethylsilyltrifiate
    • EINECS 248-565-4
    • TMS-TFMS
    • trimethylsilyl trifluoromethansulfonate
    • 22607-77-8
    • T0871
    • BCP33650
    • C4H9F3O3SSi
    • trimethylsilanol trifluoromethanesulfonate
    • NS00049524
    • SCHEMBL28527
    • trimethylsilyl-triflate
    • J-016824
    • trimethylsilyltriflate
    • trimethylsilyl-trifluoromethanesulfonate
    • trimethylsilyl trifluoromethane sulfonate
    • A819133
    • trimethylsilyltrifluoromethane-sulfonate
    • Q15427958
    • trimethylsilyltrifluoromethanesulphonate
    • TMSOTf cpd
    • 27607-77-8
    • SB40866
    • trimethylsilyl-trifluoromethansulfonate
    • CF3SO2OSi(CH3)3
    • trimethysilyltrifluoromethanesulfonate
    • Trifluoromethane sulphonic acid trimethylsilyl ester
    • AS-40538
    • Trimethyl-silyl trifluoromethanesulfonate
    • UNII-Z84V0CBH9J
    • Trimethylsilyl triflate;TMSOTf;Trimethylsilyl trifluoromethanesulphonate
    • trimethysilyl triflate
    • TMStriflate
    • Me3SiOSO2 CF3
    • TRIMETHYLSILYL TRIFLATE [MI]
    • Trimethylsilyl trifluoromethanesulfonate, 99%
    • MFCD00000406
    • trimethylsilyltrifluoromethanesulfonic acid
    • Me3SiOTf
    • trifluoromethylsulfonyloxytrimethylsilane
    • trimethyl-silyl trifluoro-methane sulfonate
    • F8880-4610
    • trifluoromethansulfonic acid trimethylsilyl ester
    • trifluoromethanesulfonyloxytrimethylsilane
    • Trimethylsilyl trifluoromethanesulfonate, packed in ampule
    • DTXCID8037704
    • TMS-triflate
    • J-525112
    • DTXSID2067325
    • trifluoromethane-sulfonyloxytrimethylsilane
    • trimethylsilyltrifluorometansulphonate
    • AKOS005063796
    • Trimethylsilyl trifluromethanesulfonate
    • Trimethylsilyl trifluoromethanesulfonate, produced by Wacker Chemie AG, Burghausen, Germany, >=98.0% (T)
    • trimethylsilyl trifluoromethane sulphonate
    • trimethylsilyltrifluoromethane sulfonate
    • CS-B0886
    • Me3SiOSO2CF3
    • trimethylsilyl trifluorometanesulfonate
    • 1,1,1-Trifluoromethanesulfonic acid trimethylsilyl ester
    • trimethylsilyl trifluoro-methane sulfonate
    • Trimethylsilyl trifluoromethanesulfonate
    • MDL: MFCD00000406
    • Inchi: 1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3
    • InChI Key: FTVLMFQEYACZNP-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)O[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 1868911

Computed Properties

  • Exact Mass: 221.99900
  • Monoisotopic Mass: 221.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.228 g/mL at 25 °C(lit.)
  • Melting Point: 25°C
  • Boiling Point: 77 °C/80 mmHg(lit.)
  • Flash Point: Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
  • Refractive Index: n20/D 1.36(lit.)
  • Solubility: sol aliphatic and aromatic hydrocarbons, haloalkanes, ethers.
  • Water Partition Coefficient: React
  • PSA: 51.75000
  • LogP: 2.76830
  • Merck: 9719
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

Trimethylsilyl trifluoromethanesulfonate Security Information

  • Symbol: GHS02 GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H226,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2920 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 10-14-34
  • Safety Instruction: S16-S26-S36/37/39-S45-S8
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: C
  • HazardClass:8 (3)
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Hazard Level:3
  • Risk Phrases:R10; R14; R34
  • Packing Group:III
  • Safety Term:3

Trimethylsilyl trifluoromethanesulfonate Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Trimethylsilyl trifluoromethanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0871-250g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98.0%(T)
250g
¥3350.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0871-25g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98.0%(T)
25g
¥600.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0871-5g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98.0%(T)
5g
¥240.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T022A-100g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98%
100g
¥298.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T022A-25g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98%
25g
¥155.0 2022-09-28
Fluorochem
S20400-25g
Trimethylsilyl trifluoromethanesulphonate
27607-77-8 98%
25g
£10.00 2022-02-28
Fluorochem
S20400-100g
Trimethylsilyl trifluoromethanesulphonate
27607-77-8 98%
100g
£30.00 2022-02-28
Fluorochem
S20400-250g
Trimethylsilyl trifluoromethanesulphonate
27607-77-8 98%
250g
£58.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T106616-100g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98%
100g
¥133.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T106616-10g
Trimethylsilyl trifluoromethanesulfonate
27607-77-8 98%
10g
¥42.90 2023-09-01

Trimethylsilyl trifluoromethanesulfonate Production Method

Trimethylsilyl trifluoromethanesulfonate Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:27607-77-8)Trimethylsilyl trifluoromethanesulfonate
Order Number:sfd5561
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:27607-77-8)Trimethylsilyl trifluoromethanesulfonate
Order Number:A819133
Stock Status:in Stock
Quantity:250g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):446.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:27607-77-8)三氟甲基磺酸三甲基硅酯
Order Number:LE25474224
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:49
Price ($):discuss personally
Email:18501500038@163.com

Trimethylsilyl trifluoromethanesulfonate Spectrogram

13C NMR
13C NMR

Trimethylsilyl trifluoromethanesulfonate Related Literature

Additional information on Trimethylsilyl trifluoromethanesulfonate

Introduction to Trimethylsilyl trifluoromethanesulfonate (CAS No: 27607-77-8)

Trimethylsilyl trifluoromethanesulfonate, with the chemical formula (CF₃SO₂)OCH₃ and CAS number 27607-77-8, is a highly versatile and widely utilized reagent in the field of organic synthesis and pharmaceutical chemistry. This compound, often abbreviated as TMSOTf, is renowned for its exceptional properties as a silylating agent and protecting group, making it indispensable in modern synthetic chemistry. The unique combination of a trimethylsilyl (TMS) group and a trifluoromethanesulfonate (triflate) moiety endows it with both stability and reactivity, enabling its application in a broad spectrum of chemical transformations.

The significance of Trimethylsilyl trifluoromethanesulfonate lies in its ability to facilitate the formation of stable silyl ethers and silyl esters, which are crucial intermediates in the synthesis of complex organic molecules. The triflate group, being highly electronegative, enhances the leaving group ability of the silylating agent, thereby facilitating reactions under mild conditions. This property is particularly valuable in pharmaceutical synthesis, where harsh reaction conditions can lead to undesired side products or degradation of sensitive intermediates.

In recent years, advancements in synthetic methodologies have highlighted the importance of Trimethylsilyl trifluoromethanesulfonate in the development of novel drug candidates. Its role in protecting alcohols and phenols has been particularly noteworthy. For instance, in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals, the protection of hydroxyl groups using TMSOTf ensures their stability during subsequent reactions such as cross-coupling or oxidation processes. This protection-deprotection strategy is a cornerstone in multi-step synthetic routes, enabling chemists to manipulate functional groups with precision.

Moreover, the application of Trimethylsilyl trifluoromethanesulfonate extends beyond simple protection reactions. It has been increasingly employed in asymmetric synthesis, where chiral auxiliaries or catalysts require protection from unwanted side reactions. The stability and ease of removal of TMS ethers under various conditions make it an ideal candidate for such applications. Recent studies have demonstrated its utility in the synthesis of beta-blockers and antiviral agents, where stereochemical control is paramount.

The compound's efficacy as a silylating agent is further underscored by its use in glycosylation reactions. In carbohydrate chemistry, the formation of glycosidic bonds is often challenging due to the sensitivity of hydroxyl groups. Trimethylsilyl trifluoromethanesulfonate enables the formation of stable glycosyl donors that can undergo nucleophilic substitution under mild conditions, thereby facilitating the construction of complex carbohydrate structures. These structures are not only important in medicinal chemistry but also play a crucial role in biological processes such as cell recognition and immune response.

Recent research has also explored the use of Trimethylsilyl trifluoromethanesulfonate in flow chemistry systems. The ability to perform reactions under continuous flow conditions offers several advantages over traditional batch processing, including improved reproducibility, scalability, and safety. In flow chemistry, Trimethylsilyl trifluoromethanesulfonate has been utilized to generate reactive intermediates that are subsequently trapped or transformed without isolation, minimizing purification steps and enhancing overall efficiency.

The environmental impact of chemical processes has also driven innovation in the use of Trimethylsilyl trifluoromethanesulfonate. Efforts have been made to develop greener synthetic routes that reduce waste and hazardous byproducts. For example, catalytic systems that employ TMSOTf have been designed to minimize solvent usage and improve atom economy. These advancements align with global initiatives to promote sustainable chemistry practices.

In conclusion, Trimethylsilyl trifluoromethanesulfonate (CAS No: 27607-77-8) remains a cornerstone reagent in modern organic synthesis and pharmaceutical chemistry. Its versatility as a silylating agent and protecting group continues to be leveraged in cutting-edge research aimed at developing novel therapeutics. As synthetic methodologies evolve, the importance of this compound is likely to grow further, solidifying its role as an essential tool for chemists worldwide.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:27607-77-8)Trimethylsilyl trifluoromethanesulfonate
sfd5561
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:27607-77-8)Trimethylsilyl trifluoromethanesulfonate
A819133
Purity:99%
Quantity:250g
Price ($):446.0
Email